N-(3-Chlorophenyl)-N'-methoxyurea
Description
N-(3-Chlorophenyl)-N'-methoxyurea is a substituted urea derivative characterized by a 3-chlorophenyl group attached to one urea nitrogen and a methoxy group (-OCH₃) on the adjacent nitrogen. Substituted ureas typically inhibit photosynthesis by blocking photosystem II (PSII) in plants, a mechanism shared with compounds like diuron and linuron .
The molecular formula of this compound is C₈H₈ClN₂O₂, with a calculated molecular weight of 199.61 g/mol. Key structural features include:
- N'-methoxy group: May confer resistance to metabolic demethylation compared to N'-methyl analogs (e.g., monolinuron) .
Properties
CAS No. |
52420-56-1 |
|---|---|
Molecular Formula |
C8H9ClN2O2 |
Molecular Weight |
200.62 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-methoxyurea |
InChI |
InChI=1S/C8H9ClN2O2/c1-13-11-8(12)10-7-4-2-3-6(9)5-7/h2-5H,1H3,(H2,10,11,12) |
InChI Key |
FCEUHSVWYAXCAV-UHFFFAOYSA-N |
Canonical SMILES |
CONC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorophenyl)-N’-methoxyurea typically involves the reaction of 3-chloroaniline with methoxyisocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3-chloroaniline+methoxyisocyanate→N-(3-Chlorophenyl)-N’-methoxyurea
Industrial Production Methods
Industrial production of N-(3-Chlorophenyl)-N’-methoxyurea may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chlorophenyl)-N’-methoxyurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation or nitration reactions can be carried out using reagents like chlorine or nitric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorophenylurea derivatives, while substitution reactions can produce various substituted phenylurea compounds.
Scientific Research Applications
N-(3-Chlorophenyl)-N’-methoxyurea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Chlorophenyl)-N’-methoxyurea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-(3-Chlorophenyl)-N'-methoxyurea with key analogs:
Key Observations
Substituent Position and Activity: The 3-chloro substitution in this compound may alter binding affinity to PSII compared to 4-chloro analogs like monolinuron. Positional differences influence steric and electronic interactions with target enzymes . Dichloro substitutions (e.g., linuron) enhance persistence and toxicity but increase environmental risks due to stable metabolites like 3,4-dichloroaniline .
N'-Methoxy vs. N'-Methyl Groups: The N'-methoxy group in this compound may reduce susceptibility to oxidative demethylation compared to N'-methyl groups in monolinuron. This could prolong herbicidal activity . In contrast, N,N-dimethyl substituents (e.g., metoxuron) are metabolized via demethylation, yielding less active products .
Metabolism: In vitro studies (e.g., chicken liver perfusion) show that arylhydroxylation is absent in monolinuron metabolism, contrasting with in vivo findings. This suggests this compound may also exhibit divergent metabolic pathways depending on the biological system .
Research Implications and Gaps
- Herbicidal Efficacy: While this compound is hypothesized to act as a PSII inhibitor, direct bioactivity data are lacking. Comparative studies with linuron and monolinuron are needed.
- Environmental Impact : The environmental fate of this compound remains unstudied. Analogs like linuron have raised concerns due to persistent metabolites, warranting investigation into its degradation products.
- Insights can be extrapolated from monolinuron’s synthesis, which involves isocyanate intermediates .
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